
2,2-Di-tert-butyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di-tert-butyl-1,3-dioxolane is an organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of two tert-butyl groups at the 2-position of the dioxolane ring makes this compound particularly interesting due to its steric hindrance and stability.
Métodos De Preparación
2,2-Di-tert-butyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,2-Di-tert-butyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Hydrolysis: Acid-catalyzed hydrolysis can convert it back to the original carbonyl compound and 1,2-ethanediol.
Aplicaciones Científicas De Investigación
2,2-Di-tert-butyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2,2-Di-tert-butyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures, protecting carbonyl groups from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl groups, which prevents nucleophilic attack . The compound can be deprotected under acidic conditions, allowing the release of the original carbonyl compound .
Comparación Con Compuestos Similares
2,2-Di-tert-butyl-1,3-dioxolane can be compared with other similar compounds such as:
2,2-Di-tert-butyl-1,3-dioxane: This compound has a six-membered ring and exhibits similar stability but different reactivity due to the ring size.
2,2-Di-tert-butyl-1,3-dithiane: This sulfur-containing analog shows different chemical properties and reactivity patterns.
2,2-Di-tert-butyl-1,3-diselenane: The selenium analog has unique electronic properties and applications.
These comparisons highlight the unique stability and reactivity of this compound due to its specific ring structure and steric hindrance.
Propiedades
Número CAS |
192798-90-6 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2,2-ditert-butyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(2,3)11(10(4,5)6)12-7-8-13-11/h7-8H2,1-6H3 |
Clave InChI |
VGLXHYCXHXKAMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(OCCO1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)
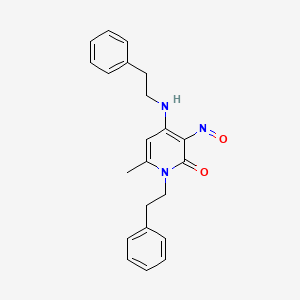
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
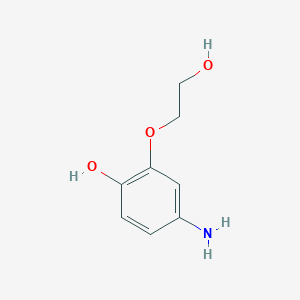
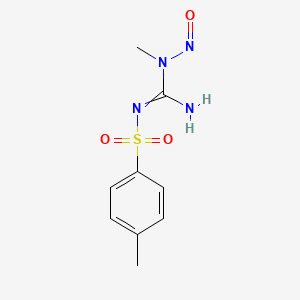
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
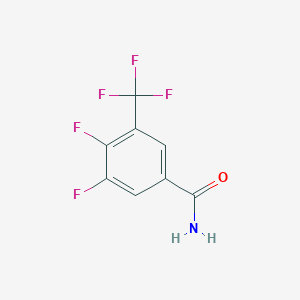
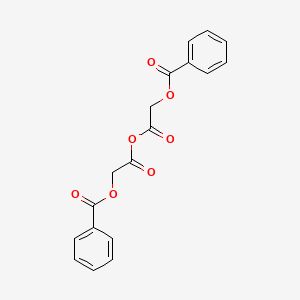
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
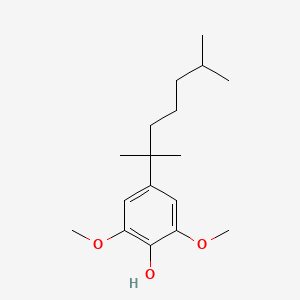
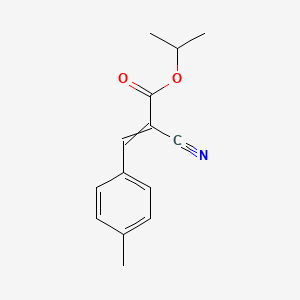
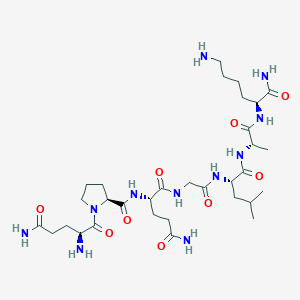
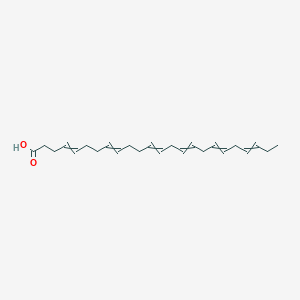
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
